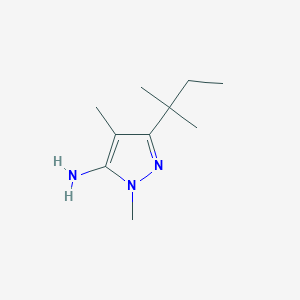

1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine

Description

1,4-Dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a central pyrazole ring substituted with methyl groups at positions 1 and 4, a branched 2-methylbutan-2-yl group at position 3, and an amine at position 3. This compound belongs to a class of pyrazol-5-amine derivatives, which are widely studied for their biological activities, particularly as thrombin inhibitors and in medicinal chemistry applications . The 3-position substituent (2-methylbutan-2-yl) is a sterically bulky alkyl group, which may influence lipophilicity and metabolic stability compared to other analogs.

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

2,4-dimethyl-5-(2-methylbutan-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C10H19N3/c1-6-10(3,4)8-7(2)9(11)13(5)12-8/h6,11H2,1-5H3 |

InChI Key |

UXLSLYJOBIIZGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=NN(C(=C1C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of 3-Position Substituents and Thrombin Inhibition

Key Findings :

- Heteroaromatic substituents (e.g., pyridyl in 24e) exhibit the highest potency (IC50 = 16 nM), likely due to hydrogen bonding or π-π interactions with thrombin’s active site .

- Aromatic substituents (e.g., phenyl in 24g) show reduced activity (IC50 = 419 nM), while aliphatic substituents (e.g., cyclohexyl in 24i) result in complete loss of activity .

- The 2-methylbutan-2-yl group in the target compound is a bulky alkyl substituent, which may enhance lipophilicity and membrane permeability but could reduce binding affinity compared to heteroaromatic analogs.

Structural and Functional Analogues

Additional pyrazol-5-amine derivatives with diverse 3-position substituents have been synthesized, though their biological data are less characterized:

Table 2: Structural Analogues and Physicochemical Properties

Observations :

- Heterocyclic substituents (e.g., thiophene or pyridine) may improve binding interactions in enzymatic assays, similar to the pyridyl group in 24e .

Biological Activity

1,4-Dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine (CAS No. 1247228-19-8) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₉N₃ |

| Molecular Weight | 181.28 g/mol |

| CAS Number | 1247228-19-8 |

Biological Activity Overview

Research into the biological activity of pyrazole compounds has shown a variety of pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: A comparative study highlighted that certain pyrazole derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance antimicrobial efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds is well-documented. These compounds may inhibit key inflammatory mediators such as cytokines and prostaglandins.

Research Findings: In vitro studies have shown that pyrazole derivatives can reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential application in treating inflammatory diseases.

Antioxidant Activity

Antioxidant activity is another area where pyrazole derivatives have shown promise. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress.

Experimental Data: Research using DPPH radical scavenging assays has demonstrated that certain pyrazole derivatives possess strong antioxidant capabilities, which may be attributed to their ability to donate electrons or hydrogen atoms.

Molecular Docking Studies

Molecular docking studies provide insights into the interaction between this compound and biological targets. These studies help predict the binding affinity and orientation of the compound in active sites of enzymes or receptors.

Findings: Docking simulations indicate that the compound has favorable interactions with targets associated with inflammation and cancer pathways, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.